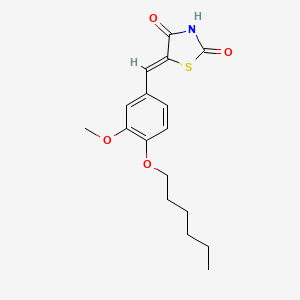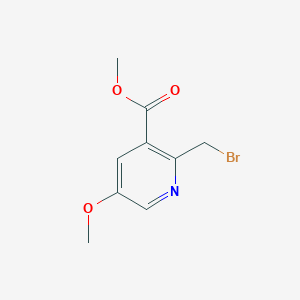
Methyl 2-(bromomethyl)-5-methoxynicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bromomethyl)-5-methoxynicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromomethyl group attached to the second carbon of the nicotinate ring and a methoxy group attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-5-methoxynicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 5-methoxynicotinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(bromomethyl)-5-methoxynicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted nicotinates.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding methyl 5-methoxynicotinate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substituted Nicotinates: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
Methyl 5-methoxynicotinate: Obtained through reduction reactions.
Aplicaciones Científicas De Investigación
Methyl 2-(bromomethyl)-5-methoxynicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting nicotinic receptors or enzymes involved in metabolic pathways.
Biological Studies: It is employed in studies investigating the biological activity of nicotinate derivatives, including their effects on cellular processes and signaling pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-(bromomethyl)-5-methoxynicotinate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 2-(bromomethyl)-5-methoxynicotinate can be compared with other similar compounds, such as:
Methyl 2-bromomethylbenzoate: Similar in structure but lacks the nicotinate ring, leading to different reactivity and applications.
Methyl 2-(chloromethyl)-5-methoxynicotinate:
Methyl 2-(bromomethyl)-4-methoxynicotinate: The position of the methoxy group alters the compound’s properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-3-7(9(12)14-2)8(4-10)11-5-6/h3,5H,4H2,1-2H3 |
Clave InChI |
FEUZNYDLBXLKBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)CBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


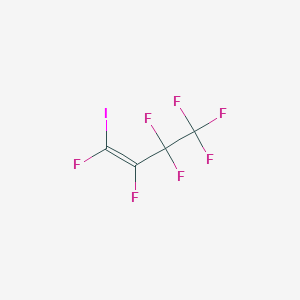
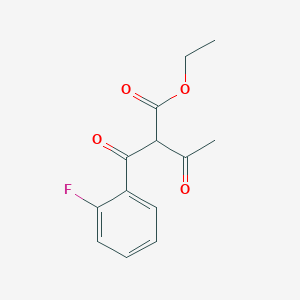
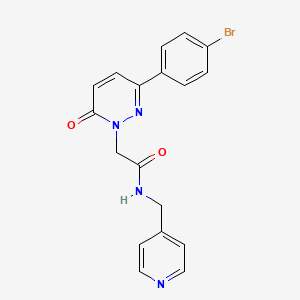
![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)
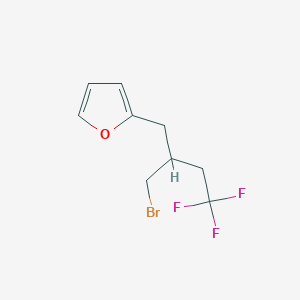

![2,5-Dichloropyrimido[4,5-D]pyrimidine](/img/structure/B14867961.png)
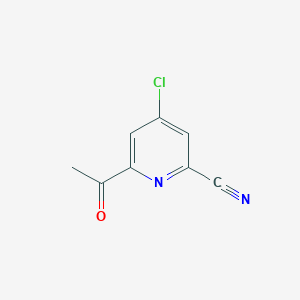
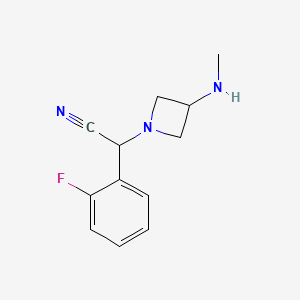
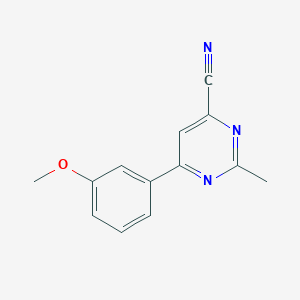

![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
